molecular formula C12H12Cl2N2 B14772244 (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride

(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride

Cat. No.: B14772244
M. Wt: 255.14 g/mol
InChI Key: XQDXAHBIYUQTEV-UHFFFAOYSA-N
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Description

(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a chloropyridine ring and a phenylmethanamine group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the reaction of 6-chloropyridine with phenylmethanamine under specific conditions. One common method includes the use of a condensation reaction where the chloropyridine is reacted with phenylmethanamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It influences various cellular processes by affecting cell signaling pathways and gene expression. The compound’s structure allows it to bind to specific receptors and enzymes, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to its specific combination of a chloropyridine ring and a phenylmethanamine group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H

InChI Key

XQDXAHBIYUQTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl

Origin of Product

United States

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